molecular formula C12H11NO2 B6413790 6-(3-Methoxyphenyl)pyridin-3-ol CAS No. 1255637-25-2

6-(3-Methoxyphenyl)pyridin-3-ol

Cat. No.: B6413790
CAS No.: 1255637-25-2
M. Wt: 201.22 g/mol
InChI Key: JDTASFXMZJGDHU-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom The presence of a methoxy group at the 3-position of the phenyl ring and a hydroxyl group at the 3-position of the pyridine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative, such as (3-methoxyphenyl)boronic acid, and a halogenated pyridine derivative. The reaction is catalyzed by palladium and requires a base, such as cesium carbonate, in a solvent like ethanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-(3-methoxyphenyl)pyridin-3-one, while reduction can produce 6-(3-methoxyphenyl)pyridine.

Scientific Research Applications

6-(3-Methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)pyridin-3-ol involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the methoxyphenyl and pyridin-3-ol moieties. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTASFXMZJGDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692467
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-25-2
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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